(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid
CAS No.: 67463-44-9
VCID: VC21537117
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative, closely related to hydroxyproline, a significant component of collagen. This compound is notable for its specific stereochemistry, which imparts distinct conformational preferences and reactivity, making it valuable in various scientific and industrial applications . Mechanism of Action and Biochemical PathwaysThe primary target of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid is the enzyme 6-oxocamphor hydrolase, found in certain bacteria like Rhodococcus sp.. This enzyme catalyzes the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction, leading to the production of optically active (2R,4S)-beta-campholinic acid. High-Performance Materials
Green Manufacturing Processes
Biological Activity and Therapeutic Potential
Antiviral Drug DevelopmentA derivative of this compound was synthesized as part of a study aimed at developing inhibitors for Hepatitis C virus (HCV), demonstrating significant antiviral activity. Protein EngineeringResearch highlighted the role of this compound in enhancing the stability of collagen-like peptides, improving thermal stability and resistance to enzymatic degradation. Comparison with Similar Compounds
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 67463-44-9 | ||||||||||||||||||
Product Name | (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid | ||||||||||||||||||
Molecular Formula | C6H11NO3 | ||||||||||||||||||
Molecular Weight | 145.16 g/mol | ||||||||||||||||||
IUPAC Name | (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | ||||||||||||||||||
Standard InChI | InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1 | ||||||||||||||||||
Standard InChIKey | FMIPNAUMSPFTHK-WHFBIAKZSA-N | ||||||||||||||||||
Isomeric SMILES | CN1C[C@H](C[C@H]1C(=O)O)O | ||||||||||||||||||
SMILES | CN1CC(CC1C(=O)O)O | ||||||||||||||||||
Canonical SMILES | CN1CC(CC1C(=O)O)O | ||||||||||||||||||
Synonyms | 67463-44-9;(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylicacid;N-Me-cis-Hyp-OH;N-Methyl-L-allohydroxyproline;SCHEMBL689733;N-ME-CIS-HYDROXYPROLINE;CTK2F2384;MolPort-035-757-716;N-Methyl-cis-4-hydroxy-L-proline;1-Methyl-cis-4-hydroxy-L-proline;ZINC33995324;(4S)-4-Hydroxy-1-methyl-L-proline;AKOS006276573;AK162678;L-Proline,4-hydroxy-1-methyl-,(4S)-;FT-0698801 | ||||||||||||||||||
PubChem Compound | 9860390 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume